molecular formula C10H8FN3O B11037302 2-amino-6-(4-fluorophenyl)pyrimidin-4(5H)-one

2-amino-6-(4-fluorophenyl)pyrimidin-4(5H)-one

Cat. No.: B11037302
M. Wt: 205.19 g/mol
InChI Key: HUUJSUYILOWFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-6-(4-FLUOROPHENYL)-4(5H)-PYRIMIDINONE is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an amino group at the 2-position, a fluorophenyl group at the 6-position, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-(4-FLUOROPHENYL)-4(5H)-PYRIMIDINONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of 2-AMINO-6-(4-FLUOROPHENYL)-4(5H)-PYRIMIDINONE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-(4-FLUOROPHENYL)-4(5H)-PYRIMIDINONE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-AMINO-6-(4-FLUOROPHENYL)-4(5H)-PYRIMIDINONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-AMINO-6-(4-FLUOROPHENYL)-4(5H)-PYRIMIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-6-PHENYL-4(5H)-PYRIMIDINONE: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    2-AMINO-6-(4-CHLOROPHENYL)-4(5H)-PYRIMIDINONE: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.

    2-AMINO-6-(4-METHOXYPHENYL)-4(5H)-PYRIMIDINONE: Features a methoxy group, which can influence its solubility and reactivity.

Uniqueness

The presence of the fluorophenyl group in 2-AMINO-6-(4-FLUOROPHENYL)-4(5H)-PYRIMIDINONE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications, distinguishing it from its analogs.

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

2-amino-6-(4-fluorophenyl)-5H-pyrimidin-4-one

InChI

InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-4H,5H2,(H2,12,14,15)

InChI Key

HUUJSUYILOWFBV-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC(=NC1=O)N)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.